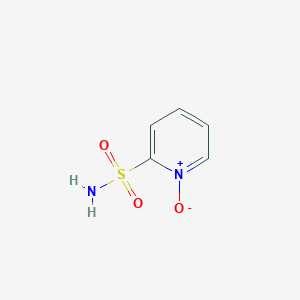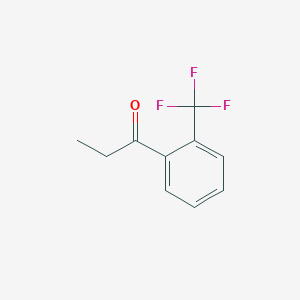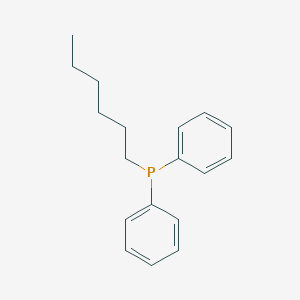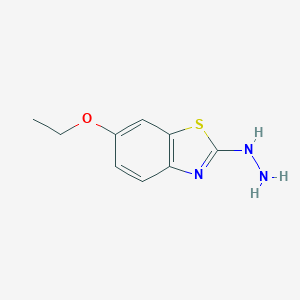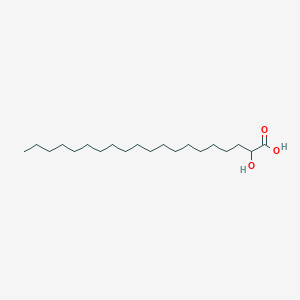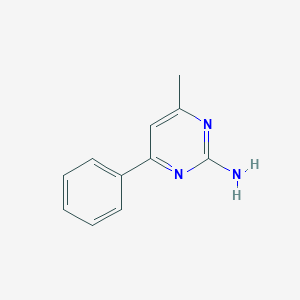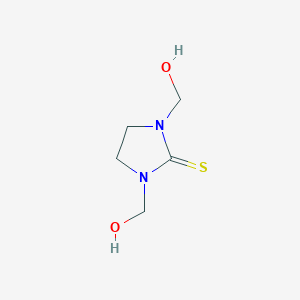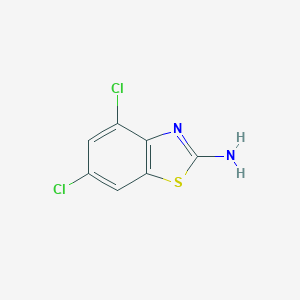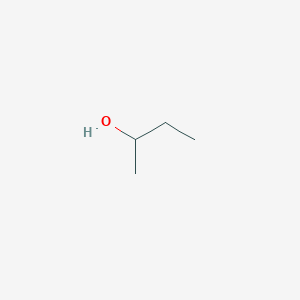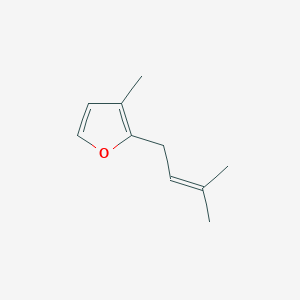
Furan, 3-methyl-2-(3-methyl-2-butenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan, 3-methyl-2-(3-methyl-2-butenyl)- is a natural product found in Zingiber officinale, Zanthoxylum schinifolium, and Tyrophagus neiswanderi with data available.
Aplicaciones Científicas De Investigación
Environmental Implications of Furan Derivatives
Furan derivatives, specifically methylated furans like 3-methyl-2-(3-methyl-2-butenyl)-furan, are significant in environmental chemistry. A study highlighted the photo-oxidation of furan and its methylated derivatives, revealing that 1,4-dicarbonyls are primary products in these reactions, with environmental implications. The research utilized advanced analytical techniques like Solid Phase Microextraction (SPME) and Proton Transfer Reaction Mass Spectrometry (PTR-MS) for sampling and quantification, pointing towards the environmental fate and impact of these compounds (Alvarez et al., 2009).
Chemical Synthesis and Pharmacological Evaluation
A novel series of compounds based on furan derivatives, including 3-methyl-2-(3-methyl-2-butenyl)-furan structures, have been synthesized and evaluated for pharmacological properties. These compounds were investigated for antidepressant and antianxiety activities, showcasing the potential of furan derivatives in therapeutic applications. The study provides insights into the synthesis process and the initial pharmacological evaluation of these compounds (Kumar et al., 2017).
Propiedades
Número CAS |
15186-51-3 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
3-methyl-2-(3-methylbut-2-enyl)furan |
InChI |
InChI=1S/C10H14O/c1-8(2)4-5-10-9(3)6-7-11-10/h4,6-7H,5H2,1-3H3 |
Clave InChI |
UTSGPHXOHJSDBC-UHFFFAOYSA-N |
SMILES |
CC1=C(OC=C1)CC=C(C)C |
SMILES canónico |
CC1=C(OC=C1)CC=C(C)C |
| 15186-51-3 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



